Dafnetina

Descripción general

Descripción

Daphnetin (DAP) is a coumarin derivative extracted from Daphne species . It is a biologically active phytochemical with various bioactivities including anti-inflammatory, anti-oxidant, neuroprotective, analgesic, anti-pyretic, anti-malarial, anti-bacterial, anti-arthritic, hepatoprotective, nephroprotective, and anti-cancer activities .

Synthesis Analysis

Daphnetin is a dihydroxy coumarin and can undergo enzymatic glycosylation to yield 7-O-glucoside also called daphnin . The reaction is catalyzed by the enzyme O-dihydroxy coumarin 7-O-glucosyltransferase . In Daphne odora, and possibly other Daphne species, daphnin is formed from p-glucosyl oxycinnamic acid .

Molecular Structure Analysis

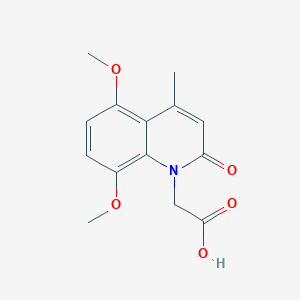

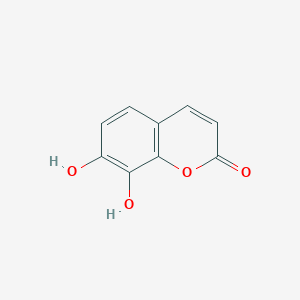

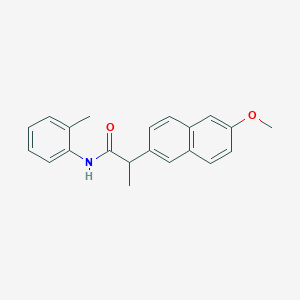

Daphnetin has the molecular formula C9H6O4 . It is a naturally occurring secondary metabolite and benzopyrone derivative .

Chemical Reactions Analysis

Daphnetin has been shown to cause changes in membrane structure, increase DNA damage, and increase RecA expression . It also significantly decreased H. pylori adhesion to GES-1 cell line .

Physical And Chemical Properties Analysis

Daphnetin has a molecular weight of 178.14 and a CAS No.: 486-35-1 . It is generally an odorless and tasteless white or off-white powder that is freely soluble in ethanol, methanol and dimethyl .

Aplicaciones Científicas De Investigación

Actividad Antiinflamatoria

La dafnetina exhibe potentes propiedades antiinflamatorias. Modula las vías inflamatorias al reducir la expresión de NF-κB y la cinasa de proteína activada por mitógeno (MAPK). Además, mejora la proteína de choque térmico (HSP)-70, que regula la apoptosis neuronal .

Efectos antioxidantes

DAP actúa como antioxidante, eliminando radicales libres y protegiendo las células del daño oxidativo. Su capacidad para contrarrestar el estrés oxidativo contribuye a sus posibles aplicaciones terapéuticas .

Potencial neuroprotector

Los estudios sugieren que la this compound puede proteger contra las enfermedades neurodegenerativas. Influye en la apoptosis neuronal, lo que la hace relevante para la neuroprotección y el posible tratamiento de anomalías neurológicas .

Propiedades analgésicas y antipiréticas

La this compound tiene efectos analgésicos, lo que la hace útil para el manejo del dolor. Además, exhibe actividad antipirética, lo que podría aliviar los síntomas relacionados con la fiebre .

Actividad anticancerígena

La investigación indica que DAP tiene propiedades anticancerígenas. Se dirige al glioma maligno, el cáncer de hígado y el cáncer de mama triple negativo. Al unirse a proteínas centrales como p53 y RRM2, la this compound interfiere con la proliferación y supervivencia de las células cancerosas .

Efectos hepatoprotectores y nefoprotectores

La this compound muestra promesa en la protección de los tejidos del hígado y los riñones. Sus actividades hepatoprotectoras y nefoprotectoras la hacen relevante para abordar el daño hepático y los trastornos renales .

En resumen, la this compound tiene un inmenso potencial como entidad farmacéutica para tratar infecciones microbianas, cáncer, artritis, inflamación y diversas otras afecciones de salud. Los investigadores continúan explorando sus aplicaciones, enfatizando su perfil de seguridad y su versatilidad terapéutica . Si deseas obtener más información sobre algún aspecto específico, no dudes en preguntar. 😊

Mecanismo De Acción

Target of Action

Daphnetin (DAP), a coumarin derivative extracted from Daphne species, is a biologically active phytochemical with various bioactivities . It has been found to target multiple cellular components and pathways, including the NF-κB pathways , NOD-like receptor protein 3 (NLRP3) inflammasome , and various inflammatory factors . It also targets microglial responses and glycerophospholipid metabolism in the spinal cord .

Mode of Action

Daphnetin exerts its bioactivity by modulating the NF-κB pathways, which are involved in anti-inflammation and anti-cancer effects . It also inhibits the development of adjuvant arthritis by inhibiting the production of pro-inflammatory cytokines . Furthermore, it has been found to cause increased translocation of phosphatidylserine (PS), DNA damage, and increased expression of RecA protein .

Biochemical Pathways

Daphnetin is reported to enhance Heat shock protein (HSP)-70 by downregulating the expression of NF-ĸβ and mitogen-activated protein kinase (MAPK) at the molecular level . This causes the enzymes to regulate neuronal apoptosis by increasing or decreasing the phosphorylation of pro-apoptotic proteins (Bax/Bad) and an anti-apoptotic protein (Bcl-2) . It also inactivates Akt/NF-κB (an anti-apoptotic pathway), JNK, MAPK, and ERK pathways that are responsible for causing cancer .

Pharmacokinetics

It has been noted that the metabolites of daphnetin have poor stability and low oral bioavailability

Result of Action

Daphnetin has been found to have a promising pharmacological and safety profile . It has demonstrated various pharmacological activities, including anti-inflammation, anti-cancer, anti-autoimmune diseases, antibacterial, organ protection, and neuroprotection properties . It has also been found to significantly decrease H. pylori adhesion to GES-1 cell line .

Action Environment

The action environment of Daphnetin is largely dependent on the specific disease or condition being treated. For example, in the case of H. pylori infections, Daphnetin has been found to be effective against multidrug resistant (MDR) H. pylori clinical isolates . .

Safety and Hazards

Direcciones Futuras

Future studies, including in vivo anti-H. pylori activity evaluation and synthesis of daphnetin-derivatives with better biological activity, are expected . Another future research direction is to focus on the role of daphnetin in the intervention of neurons in the brain with the aim of examining the mechanism of daphnetin in the intervention of neuropathic pain from a more comprehensive perspective .

Propiedades

IUPAC Name |

7,8-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEFPOUAMCWAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197560 | |

| Record name | Daphnetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

486-35-1 | |

| Record name | Daphnetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daphnetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daphnetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dihydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPHNETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC84571RD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Research suggests that Ribonucleotide Reductase (RNR) is a key molecular target of Daphnetin and its derivatives in exhibiting antimalarial effects. [, ] Daphnetin significantly reduces RNR activity in Plasmodium falciparum in vitro. [] This finding highlights the potential of Daphnetin derivatives as a new direction for developing effective antimalarial compounds. []

A: Studies demonstrate that Daphnetin inhibits Thromboxane A2 (TxA2) generation in platelets, primarily by regulating cytosolic phospholipase A2 (cPLA2) phosphorylation. [] This inhibition disrupts the positive feedback loop of TxA2, leading to a reduction in platelet aggregation and secretion. []

A: Daphnetin has been found to ameliorate intestinal inflammation in ulcerative colitis by suppressing the JAK2/STAT3 signaling pathway. This suppression is dependent on the regulation of REG3A. [] Overexpression of REG3A diminishes the protective effects of Daphnetin, while inhibiting JAK2/STAT3 signaling synergizes with Daphnetin's actions in LPS-stimulated Caco-2 cells. []

ANone: Daphnetin (7,8-dihydroxycoumarin) has the molecular formula C9H6O4 and a molecular weight of 178.14 g/mol.

A: Studies on Daphnetin derivatives, specifically DA78 and DA79, indicate that modifications to the hydroxyl group at C7, C8, and adjacent sites significantly influence their antimalarial activity. [] While DA78 and DA79 show comparable activity to Daphnetin, other modifications resulted in reduced or abolished effects. [] Notably, DA79 exhibits greater potency than Daphnetin and DA78 in inhibiting Plasmodium falciparum RNR. []

A: Research shows that 7-methyl substitution in Daphnetin (creating Daphnetin-7-methylether, 7M-DNP) alters its glucuronidation profile. [] While Daphnetin's 8-O-glucuronidation is primarily catalyzed by UGT1A6 and UGT1A9, 7M-DNP is metabolized by a broader range of UGT isoforms, including UGT1A1, -1A3, -1A7, -1A8, and -1A9. [] Despite these metabolic differences, 7M-DNP retains comparable anti-inflammatory activity to Daphnetin. []

A: Studies using a Caco-2 monolayer model suggest that Daphnetin is absorbed through passive diffusion across the intestinal epithelium. [] This process is not significantly influenced by pH or P-glycoprotein efflux. [] In vivo studies in rats confirm these findings, indicating good absorption throughout the intestinal tract. []

A: Daphnetin exhibits potent schizontocidal activity against Plasmodium falciparum in vitro, comparable to Chloroquine. [] In vivo studies using Plasmodium berghei-infected mice demonstrate that Daphnetin, administered orally or intraperitoneally, shows significant antimalarial efficacy, comparable to Chloroquine. [] Additionally, combining Daphnetin with Primaquine enhances its effectiveness against the exo-erythrocytic stage of Plasmodium yoelii. [, ]

A: Daphnetin shows chemoprotective effects against diethylnitrosamine (DEN)-induced HCC in rats. [] It attenuates liver injury by reducing biochemical markers like ALP, ALT, AST, total bilirubin, and total protein. [] Daphnetin also enhances antioxidant defenses, reduces oxidative stress markers, and suppresses inflammatory reactions, contributing to its chemoprotective properties. []

A: One study in mice reported that administering high doses of Daphnetin (50 mg/kg) could lead to a decrease in hemoglobin concentration, suggesting potential anemia risk. []

A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique for identifying and quantifying Daphnetin and its metabolites in various biological matrices. [, ]

A: Studies using a rat intestinal perfusion model and Caco-2 monolayer model suggest that Daphnetin is not a substrate for P-gp efflux transporter. [, ] Verapamil, a P-gp inhibitor, did not significantly affect Daphnetin absorption in these models. [, ]

A: Daphnetin has been utilized in traditional Chinese medicine for its various pharmacological properties. [, ] Since the 1980s, it has been developed as an oral medication in China for treating coagulation disorders and rheumatoid arthritis. [, ]

A: Daphnetin research integrates knowledge and techniques from various fields, including pharmacology, medicinal chemistry, biochemistry, immunology, and molecular biology. This interdisciplinary approach is crucial for understanding its diverse biological activities, mechanisms of action, and therapeutic potential. For instance, investigating its effects on ulcerative colitis requires expertise in gastroenterology and immunology [], while exploring its antimalarial properties involves parasitology and drug discovery [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B354135.png)

![3-(Pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B354136.png)

![Ethyl 4-methyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B354137.png)

![N-(2,6-dichlorophenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B354140.png)

![7-[(2-Fluorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B354171.png)

![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B354174.png)

![7-[(2-Chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B354175.png)

![Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B354247.png)

![[(Carboxymethyl)-4-methoxyanilino]acetic acid](/img/structure/B354255.png)